Fondaparinux sodium chemical structure and properties
Fondaparinux sodium chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fondaparinux (B3045324) sodium is a synthetic pentasaccharide anticoagulant that functions as a selective inhibitor of Factor Xa.[1] Unlike traditional heparins, which are derived from animal sources, fondaparinux is a chemically synthesized molecule, ensuring a high degree of purity and consistency.[2][3] Its specific mechanism of action and predictable pharmacokinetic profile have established it as a significant agent in the prevention and treatment of thromboembolic disorders.[1][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies of fondaparinux sodium.
Chemical Structure and Properties
Fondaparinux sodium is a linear octasulfated pentasaccharide.[6] The chemical name is methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-β-D-glucopyranuronosyl-(1→4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-2-O-sulfo-α-L-idopyranuronosyl-(1→4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside, decasodium salt.[6][7]
The structural formula of fondaparinux sodium is presented below:
Caption: Chemical structure of Fondaparinux sodium.
Physicochemical Properties
A summary of the key physicochemical properties of fondaparinux sodium is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₄₃N₃Na₁₀O₄₉S₈[7][8] |
| Molecular Weight | 1728.1 g/mol [7][8] |
| Appearance | White to almost white hygroscopic powder.[2][3] |
| Solubility | Freely soluble in water, sodium chloride, and sodium hydroxide (B78521) solutions; practically insoluble in ethanol.[2] |
| Physical State | Solid.[2] |
| CAS Number | 114870-03-0[8] |
Mechanism of Action
The antithrombotic activity of fondaparinux sodium is mediated through its specific interaction with antithrombin III (ATIII), a natural inhibitor of coagulation factors.[1][9] Fondaparinux sodium selectively binds to ATIII, inducing a conformational change that potentiates the neutralization of Factor Xa by approximately 300 times.[2][10] The neutralization of Factor Xa interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and the subsequent development of thrombi.[9][11] A key feature of fondaparinux is its high specificity for Factor Xa; it does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[1][10]
The signaling pathway for the mechanism of action of fondaparinux sodium is illustrated in the following diagram:
Caption: Mechanism of action of Fondaparinux sodium.
Synthesis
The chemical synthesis of fondaparinux sodium is a complex, multi-step process that starts from monosaccharide building blocks.[12] The synthesis involves a carefully orchestrated series of protection and de-protection steps of reactive functional groups, along with stereoselective glycosylation reactions to assemble the pentasaccharide backbone.[12] The final stages of the synthesis involve sulfonation of specific hydroxyl and amino groups to yield the final, highly sulfated molecule.[12] While various synthetic strategies have been developed, a common approach involves a convergent [3+2] coupling of oligosaccharide fragments.
Experimental Protocols
Determination of Assay and Chromatographic Purity by SAX-HPLC
A robust Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) method is used to determine the assay and chromatographic purity of fondaparinux sodium.[4]
Methodology:
-
Column: A high-quality polystyrene-divinyl benzene (B151609) resin-based SAX column with covalently bonded trimethylammonium anion exchange groups.[4]
-
Mobile Phase A: 5 mM disodium (B8443419) hydrogen phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: 0.5 M lithium perchlorate (B79767) containing 5 mM disodium hydrogen phosphate, pH 6.8.
-
Gradient Elution: A linear gradient from 10% to 41% of Mobile Phase B over 50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in 0.9% w/v sodium chloride solution to a concentration of 5.0 mg/mL.
-
Injection Volume: 100 µL.
The following diagram illustrates the experimental workflow for the SAX-HPLC analysis:
Caption: Experimental workflow for SAX-HPLC analysis.
Quantitative NMR (qNMR) Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the accurate determination of the fondaparinux sodium content in a solution.
Methodology:
-
Internal Standard: Maleic acid.
-
Solvent: Deuterium oxide (D₂O).
-
Reference: 0.01% w/v TSP-d₄ as a chemical shift reference at 0 ppm.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Procedure: A known amount of the fondaparinux sodium solution is mixed with a standard solution of maleic acid. The ¹H-NMR spectrum is recorded, and the content of fondaparinux is determined by comparing the integrals of specific anomeric proton signals of fondaparinux with the integral of the maleic acid signal.
Anti-Factor Xa Activity Assay
The anticoagulant activity of fondaparinux sodium is quantified using a chromogenic anti-Factor Xa assay.
Methodology:
-
Principle: The assay measures the residual Factor Xa activity after incubation with patient plasma containing fondaparinux. The amount of residual Factor Xa is inversely proportional to the concentration of fondaparinux.
-
Procedure:
-
Patient plasma is incubated with a known excess of Factor Xa and antithrombin.
-
Fondaparinux in the plasma potentiates the inhibition of Factor Xa by antithrombin.
-
A chromogenic substrate specific for Factor Xa is added.
-
The amount of color produced is measured spectrophotometrically and is inversely proportional to the anti-Xa activity of fondaparinux in the sample.
-
-
Calibration: The assay is calibrated using standards of known fondaparinux concentrations.
Conclusion
Fondaparinux sodium represents a significant advancement in anticoagulant therapy, offering a synthetic, selective, and predictable alternative to traditional heparins. Its well-defined chemical structure and mechanism of action, coupled with robust analytical methods for its characterization and quantification, ensure its quality, safety, and efficacy in clinical use. This technical guide provides a foundational understanding of the core scientific and technical aspects of fondaparinux sodium for professionals in the fields of research, drug development, and quality control.
References
- 1. US8288515B2 - Process for preparing Fondaparinux sodium and intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Assay and Chromatographic Purity of Fondaparinux Sodium by Sax HPLC | Semantic Scholar [semanticscholar.org]
- 9. medschool.co [medschool.co]
- 10. mdpi.com [mdpi.com]
- 11. Novel fondaparinux protocol for anticoagulation therapy in adults with renal failure and suspected heparin-induced thrombocytopenia: a retrospective review of institutional protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
